molecular formula C17H15Br2NO2 B8200243 tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate

tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate

Cat. No.: B8200243
M. Wt: 425.1 g/mol
InChI Key: SLBIXXSWYGVWSJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate: is a chemical compound with the molecular formula C17H15Br2NO2 and a molecular weight of 425.11 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and dibromo substituents on the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,6-dibromocarbazole with tert-butyl chloroformate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: While specific industrial production methods for tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carbazole core can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce extended π-conjugated systems.

Scientific Research Applications

Chemistry: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. Its derivatives are employed in the manufacture of semiconductors and other electronic components .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-dibromo-9H-carbazole-9-carboxylate is primarily related to its electronic properties. The presence of bromine atoms and the tert-butyl ester group can influence the compound’s reactivity and interaction with other molecules. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges within devices such as OLEDs .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate is unique due to the combination of bromine atoms and the tert-butyl ester group on the carbazole ring. This combination imparts specific electronic properties that make it valuable in the synthesis of advanced materials for electronic applications.

Properties

IUPAC Name

tert-butyl 3,6-dibromocarbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2NO2/c1-17(2,3)22-16(21)20-14-6-4-10(18)8-12(14)13-9-11(19)5-7-15(13)20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBIXXSWYGVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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